6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid

描述

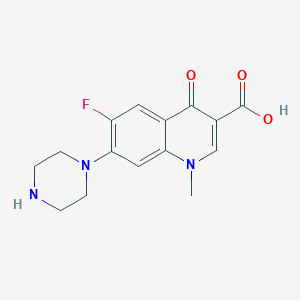

6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (IUPAC name) is a fluoroquinolone derivative characterized by a fluorine atom at position 6, a methyl group at position 1, and a piperazinyl moiety at position 7 of the quinoline core . This structural framework is critical for its antibacterial activity, as the fluorine enhances DNA gyrase inhibition, while the piperazine group improves solubility and pharmacokinetics . The compound’s molecular formula is C₁₅H₁₅FN₃O₃, with a molecular weight of 304.3 g/mol . Though less studied than its analogs, its structural modifications position it within the broader fluoroquinolone class, which targets bacterial topoisomerases .

属性

IUPAC Name |

6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19/h6-8,17H,2-5H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWWSGDZPMTGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70459-07-3 | |

| Record name | 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-FLUORO-1-METHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXW5GUD9BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

The primary target of the compound “6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid” is currently unknown. This compound is an impurity present in Norfloxacin, which is a fluorinated quinolone antibacterial agent. Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Pharmacokinetics

As an impurity of Norfloxacin, its pharmacokinetic properties might be similar to those of Norfloxacin, but this needs to be confirmed by further studies.

生物活性

6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, commonly known as Norfloxacin EP Impurity K, is a derivative of fluoroquinolone antibiotics. This compound exhibits significant biological activity, particularly in antimicrobial applications. The presence of a fluorine atom enhances its pharmacokinetic properties, making it a candidate for various therapeutic uses.

- Molecular Formula : C15H16FN3O3

- Molecular Weight : 305.3042 g/mol

- CAS Number : 70459-07-3

- Stereochemistry : Achiral

The biological activity of this compound primarily stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. The fluorine substitution at the 6-position increases the lipophilicity and permeability of the molecule, allowing for enhanced cellular uptake and improved binding affinity to target proteins compared to non-fluorinated analogs .

Antimicrobial Activity

Norfloxacin EP Impurity K demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy is particularly notable against strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

| Klebsiella pneumoniae | 0.25 µg/mL |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various quinolone derivatives, including Norfloxacin EP Impurity K, showed that it effectively inhibited bacterial growth in low concentrations (10 µM) with minimal cytotoxic effects on human cell lines .

- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to DNA gyrase, providing insights into its mechanism of action at the molecular level. The binding affinity was found to be significantly higher than that of non-fluorinated counterparts .

- Clinical Implications : Research has highlighted the potential use of this compound in treating infections caused by multidrug-resistant bacteria, particularly in cases where traditional antibiotics fail . Its unique structural properties allow it to penetrate bacterial cell membranes more effectively than older fluoroquinolones.

科学研究应用

Structural Representation

The compound features a quinoline core with a fluorine atom and a piperazine ring, which are critical for its biological activity.

Antibacterial Activity

6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid has been studied for its antibacterial properties against various pathogens. Its mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication.

Case Studies

- Study on Efficacy Against Gram-Negative Bacteria : Research has demonstrated that this compound exhibits potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, making it a candidate for treating infections caused by these organisms .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, with various methods reported for obtaining high yields and purity. A notable process involves the reaction of piperazine derivatives with substituted quinolones under controlled conditions to enhance antibacterial efficacy .

Synthesis Process Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperazine + Quinoline derivative | DMF, reflux | High |

| 2 | Purification via crystallization | Ethanol | >90% |

Pharmacological Studies

Pharmacological investigations have indicated that the compound not only possesses antibacterial properties but also shows promise in other therapeutic areas such as anti-inflammatory and analgesic effects. These secondary actions can enhance its utility in clinical settings where co-infections or inflammatory responses are present.

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of this compound. Preliminary assessments indicate that it has a favorable safety margin when administered at therapeutic doses; however, further studies are required to evaluate long-term effects and potential toxicity mechanisms .

相似化合物的比较

Comparison with Similar Compounds

Fluoroquinolones share a core quinoline structure but differ in substituents at positions 1, 7, and 8, which influence spectrum, potency, and pharmacokinetics. Below is a detailed comparison:

Substituent Analysis and Structural Analogues

Key Structural-Activity Relationships (SAR)

- Position 1 (R1): Cyclopropyl (ciprofloxacin): Optimizes DNA gyrase binding and pharmacokinetics . Methyl (target compound): Smaller substituent may lower membrane permeability, reducing efficacy against intracellular pathogens . Ethyl (norfloxacin): Limits spectrum due to reduced penetration into Gram-positive bacteria .

Position 7 (R7):

Pharmacokinetic and Antimicrobial Efficacy Comparison

- Ciprofloxacin: Bioavailability ~70% (oral); AUC: 8–10 μg·h/mL. Superior to norfloxacin in systemic infections .

- Norfloxacin: Lower bioavailability (30–40%); used primarily for urinary tract infections due to renal excretion .

- Target Compound: Limited pharmacokinetic data; methyl group may shorten half-life compared to cyclopropyl analogs .

Resistance and Toxicity Profiles

- All fluoroquinolones risk tendon toxicity and QT prolongation.

- Ciprofloxacin: Higher resistance rates in P. aeruginosa (up to 30% in clinical isolates) due to efflux pumps .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 6-fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis often involves cyclocondensation of ethyl 3-oxo-3-(substituted phenyl)propanoate intermediates with piperazine derivatives. For example, tert-butyloctahydro-pyrrolo[3,4-b]pyridine-1-carboxylate is added to ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate under alkaline conditions (e.g., triethylamine or potassium carbonate) to form intermediates .

- Critical Factors : Reaction temperature (typically 60–80°C), choice of base (organic bases like triethylamine improve regioselectivity), and solvent (acetic anhydride or DMF) significantly impact purity. Post-synthesis purification via column chromatography or crystallization is essential, with yields averaging 75–85% .

Q. How is the crystal structure of this compound characterized, and what insights does it provide for molecular interactions?

- Techniques : Single-crystal X-ray diffraction (SCXRD) reveals triclinic (P1 space group) or monoclinic systems. For example, a derivative with a nitroso-piperazinyl group crystallizes with unit cell parameters , , , and angles , .

- Implications : Hydrogen bonding between the carboxylic acid group and adjacent molecules stabilizes the lattice, while the piperazinyl moiety’s conformation influences antibacterial activity by modulating DNA gyrase binding .

Q. What spectroscopic methods validate the structural integrity of this compound?

- NMR Analysis : H NMR spectra show distinct peaks for the methyl group (), cyclopropyl protons (), and piperazinyl protons (). C NMR confirms the carbonyl (C=O) at .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at (for nitroso derivatives) and fragmentation patterns consistent with fluoroquinolone scaffolds .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis to avoid racemic mixtures?

- Strategy : Chiral auxiliaries like (4aS,7aS)-tert-butyloctahydro-pyrrolo[3,4-b]pyridine-1-carboxylate are used to enforce enantioselectivity. Diastereomeric intermediates are separated via chiral chromatography, avoiding racemization during Boc deprotection .

- Case Study : A method using enantiomerically pure amines achieved >98% enantiomeric excess (ee), validated by circular dichroism (CD) and chiral HPLC .

Q. What contradictions exist in reported antibacterial activity data, and how can they be resolved?

- Contradictions : Variability in MIC values against E. coli (0.5–8 µg/mL) and S. aureus (2–16 µg/mL) arises from differences in bacterial strain susceptibility and assay conditions (e.g., pH, cation content) .

- Resolution : Standardized CLSI (Clinical and Laboratory Standards Institute) protocols with Mueller-Hinton broth (pH 7.2–7.4) and controlled divalent cation concentrations (Mg, Ca) improve reproducibility .

Q. How do modifications to the piperazinyl group affect pharmacokinetics and target binding?

- Structural Modifications : Introducing nitroso or cyanomethyl substituents alters logP (lipophilicity) and plasma protein binding. For example, a nitroso group increases solubility but reduces CNS penetration due to hydrogen bonding with serum albumin .

- Binding Studies : Molecular docking shows that 4-methyl-piperazinyl derivatives form stronger van der Waals interactions with E. coli DNA gyrase (PDB: 1KZN) compared to unsubstituted analogs .

Q. What methodologies optimize the compound’s bioavailability in preclinical models?

- Approaches : Co-crystallization with benzoic acid derivatives enhances solubility (e.g., a 2:1 co-crystal with 4-carboxybenzoate shows 2.3-fold higher dissolution in simulated gastric fluid) .

- In Vivo Testing: Pharmacokinetic studies in rodents using LC-MS/MS reveal a half-life () of 4.2 hours and oral bioavailability () of 65% when administered as a phosphate prodrug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。